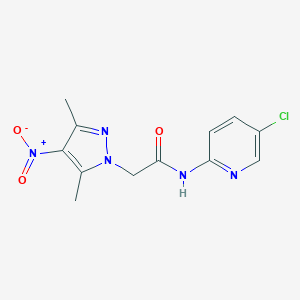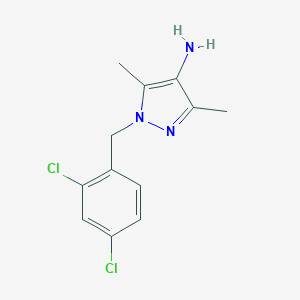![molecular formula C8H6F2N4O2 B507840 7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 445025-82-1](/img/structure/B507840.png)
7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are a significant class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of TPs often involves multistep synthetic routes . For instance, a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid has been developed for the synthesis of certain TPs .Molecular Structure Analysis
The 1,2,4-triazolopyrimidine heterocycle system presents four different families of isomers, among which the [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .Chemical Reactions Analysis
The chemical reactions involving TPs are diverse and depend on the specific TP compound. For example, some novel ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives were synthesized and screened for their anti-inflammatory activity .Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
The [1,2,4]triazolo[1,5-a]pyrimidines, which include your compound, have been found to exhibit antibacterial and antifungal properties . This makes them potentially useful in the development of new antimicrobial agents.
Antiviral Applications
These compounds have also shown antiviral activities . They could be explored further for the development of new antiviral drugs.
Antiparasitic Applications
The [1,2,4]triazolo[1,5-a]pyrimidines have demonstrated antiparasitic effects . This suggests potential applications in the treatment of parasitic infections.
Anticancer Applications
The [1,2,4]triazolo[1,5-a]pyrimidines have been reported to possess promising activities against a panel of cancer cell lines . They could be used in the development of new anticancer therapies.
CDK2 Inhibition for Cancer Treatment
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit CDK2, a target for cancer treatment . This could lead to the development of new cancer treatments that selectively target tumor cells.
Anti-Inflammatory Applications
Incorporation of a 1,2,4-triazolo[1,5-a]pyrimidines moiety to certain compounds has been found to improve their anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions.
Analgesic Applications
The [1,2,4]triazolo[1,5-a]pyrimidines have shown analgesic (pain-relieving) effects . This could lead to the development of new analgesic drugs.
Cardiovascular Applications
Certain isoforms of fatty acid-binding proteins (FABPs), such as FABP4 and FABP5, have been recognized as potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes . The [1,2,4]triazolo[1,5-a]pyrimidines, including your compound, could potentially be used in the development of treatments for these cardiovascular conditions.
Mécanisme D'action
Target of Action
The primary target of 7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is the cyclooxygenase-2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the inflammatory process, and its inhibition is a common strategy for managing inflammatory disorders .
Mode of Action
7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid interacts with the COX-2 receptor, inhibiting its activity . This interaction results in a decrease in the production of pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6) .
Biochemical Pathways
The inhibition of the COX-2 receptor by 7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid affects the biosynthesis of prostaglandins, which are key mediators in the inflammatory process . By reducing the levels of these pro-inflammatory mediators, the compound helps to alleviate inflammation and its associated symptoms .
Result of Action
The result of the action of 7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a significant decrease in the production of inflammatory factors such as NO, TNF-α, and IL-6 . This leads to a reduction in inflammation and associated symptoms, making it potentially useful in the management of inflammatory disorders .
Orientations Futures
The potential of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . This suggests that there is still much to explore in this field, particularly in terms of understanding their biological properties and developing new synthetic methodologies.
Propriétés
IUPAC Name |
7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N4O2/c1-3-2-4(5(9)10)14-8(11-3)12-6(13-14)7(15)16/h2,5H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQHWADMQYGCLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
CAS RN |
445025-82-1 |
Source


|
| Record name | 445025-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B507835.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507836.png)


![N-(3,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B507863.png)

![Methyl 2-[(2-methylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B507881.png)
